H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH
Description
Role as a Substrate for Protein Kinase C (PKC) and Ca²⁺/Calmodulin-Dependent Kinase II
The peptide H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH, often abbreviated as PLSRTLSVAAKK in scientific literature, is derived from glycogen synthase and serves as a highly effective substrate for assaying protein kinase C activity in various experimental systems. This peptide has gained significant recognition for its ability to act as an excellent substrate for PKC, particularly in permeabilized T cells and other cellular assay systems. Its structure makes it uniquely suitable for PKC-mediated phosphorylation, with research demonstrating that it is readily phosphorylated by PKC with a Km value of 4.1 µM, indicating high affinity and efficient catalysis.
The peptide's utility extends beyond PKC assays, as it also functions effectively as a substrate for Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII). Studies examining the soluble Ca²⁺-dependent protein kinase (CDPK) in potato plants found that Syntide 2, which shares structural similarities with PLSRTLSVAAKK, was the best phosphate acceptor with a Michaelis constant of 30 μM. This comparison highlights the relative substrate specificities of different calcium-dependent kinases for structurally related peptides.
In standard laboratory protocols, this glycogen synthase peptide is commonly employed in biochemical assays designed to measure PKC activity. For example, the procedure described by Sadoshima and Izumo involved using the peptide in permeabilized cells with radioactive ATP to quantify PKC-mediated phosphorylation. The assay typically involves the following steps:
- Cell stimulation with PKC activators (e.g., PMA or PDGF)
- Cell permeabilization with 0.01% saponin
- Addition of reaction mixture containing the PLSRTLSVAAKK substrate peptide
- Quantification of incorporated radioactive phosphate
More modern applications include non-radioactive PKC assay methods, such as those using the PLSRTLSVAAK peptide substrate with detection systems based on phosphorylation-dependent mobility shifts in agarose gel electrophoresis. These techniques permit the assessment of PKC activity without the hazards associated with radioisotope handling.
Structural Determinants of Substrate Specificity in Kinase-Mediated Phosphorylation
The primary sequence of the this compound peptide contains critical structural elements that determine its recognition by PKC and other kinases. Studies on substrate specificity have revealed that PKC exhibits a preference for substrates with one basic residue C-terminal to the phosphorylatable residue, as in the sequence Ser/Thr-Xaa-Lys/Arg, where Xaa is usually an uncharged residue. The PLSRTLSVAAKK peptide contains multiple serine residues that can serve as phosphorylation sites, with the surrounding amino acid context creating optimal recognition motifs for PKC.
The presence of additional basic residues both N-terminal and C-terminal to the target amino acid, as found in this peptide with arginine at position 4 and lysines at positions 11 and 12, enhances the Vmax and Km parameters of phosphorylation. These structural features make the peptide particularly well-suited for PKC phosphorylation while being less efficient as a substrate for cAMP-dependent protein kinase (PKA), emphasizing the distinct site-recognition selectivities of these two pleiotropic protein kinases.
A comparative analysis of the amino acid sequence reveals several key features that contribute to kinase recognition:
- The presence of serine residues at positions 3 and 7 serves as potential phosphorylation sites
- The arginine at position 4 provides a positive charge that enhances recognition by PKC
- The terminal lysine residues at positions 11 and 12 contribute to substrate binding and recognition
- The overall conformation of the peptide allows optimal presentation of the target serine residues to the kinase active site
These structural determinants explain why this peptide exhibits favorable kinetic parameters and selectivity for phosphorylation by PKC, making it an invaluable tool for studying PKC activity in various experimental systems.
Comparative Analysis of Phosphorylation Efficiency Across Isozymes
The this compound peptide exhibits differential phosphorylation efficiency when exposed to various PKC isozymes, providing insights into isozyme-specific substrate preferences and catalytic mechanisms. PKC represents a family of serine/threonine kinases divided into three main groups: conventional PKCs (cPKCs α, βI, βII, γ), novel PKCs (nPKCs δ, ε, η, θ), and atypical PKCs (aPKCs ζ, λ/ι). Each isozyme displays unique substrate specificity patterns that reflect their diverse cellular functions.
Studies utilizing isojacareubin (ISJ), a potent PKC inhibitor, have demonstrated differential effects on various PKC isotypes interacting with substrates like PLSRTLSVAAK. ISJ selectively inhibited the expression of aPKC (PKCζ) in the cytosol and the translocation of cytosolic PKCζ to membrane sites while directly interacting with cPKC (PKCα) and nPKC (PKCδ, PKCε, and PKCμ). These differential effects suggest that the PLSRTLSVAAKK peptide might interact differently with various PKC isozymes based on subtle structural differences in their catalytic domains.
In vascular smooth muscle cells (VSMCs), the activity of PKC was measured using the PLSRTLSVAAKK substrate, revealing important insights into isozyme-specific activities. The PKC-specific substrate peptide was used alone or in combination with PKC pseudosubstrate peptide (RFAKGALRQKNVHEVKN) to assess PKC activation in response to stimuli such as PDGF or PMA. These studies demonstrated that while inhibition of PKC had no effect on cell migration, inhibition of CaMKII significantly reduced migration, highlighting the differential roles of these kinases in cellular function despite their ability to phosphorylate similar substrates.
The comparative phosphorylation efficiency of the peptide across different experimental systems is summarized in the following table:
Research has also demonstrated that TNF-α can promote PKCα activation with maximal phosphorylation occurring 8 hours after stimulation, as measured using the non-radioactive PKC assay with PLSRTLSVAAK as the substrate peptide. This effect was markedly attenuated by pretreatment with D609 or safingol, suggesting that the PC-PLC/PKCα signaling pathway is involved in TNF-α-induced effects in human mesangial cells. The ability to measure such specific isozyme activity using the PLSRTLSVAAKK peptide highlights its utility in dissecting complex signaling pathways in various physiological and pathological contexts.
In neural systems, studies of fear extinction and depression-like behavior have utilized PKC inhibitors in conjunction with substrate peptides to examine the regulatory mechanisms involved. Interestingly, inhibition of PKC was found to accelerate extinction and decrease depression by ERK-independent mechanisms, whereas inhibition of PKA did not produce comparable effects. These findings further underscore the specialized roles of different kinases despite their ability to phosphorylate similar substrate sequences like those found in the PLSRTLSVAAKK peptide.
Properties
IUPAC Name |
6-amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H103N17O16/c1-28(2)24-38(68-46(79)34-18-14-22-61-34)49(82)70-40(26-74)51(84)66-36(19-15-23-62-56(59)60)48(81)73-43(33(9)76)54(87)69-39(25-29(3)4)50(83)71-41(27-75)52(85)72-42(30(5)6)53(86)64-31(7)44(77)63-32(8)45(78)65-35(16-10-12-20-57)47(80)67-37(55(88)89)17-11-13-21-58/h28-43,61,74-76H,10-27,57-58H2,1-9H3,(H,63,77)(H,64,86)(H,65,78)(H,66,84)(H,67,80)(H,68,79)(H,69,87)(H,70,82)(H,71,83)(H,72,85)(H,73,81)(H,88,89)(H4,59,60,62) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATOURFPKKEISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H103N17O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390960 | |
| Record name | Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105802-84-4 | |
| Record name | Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling and Deprotection Cycles
Each synthetic cycle involves:
-
Deprotection : Removal of the Fmoc group via piperidine treatment (2 × 5 minutes)3.
-
Coupling : Activation of the incoming amino acid with HBTU/HOBt and diisopropylethylamine (DIPEA) in DMF (2-hour reaction).
-
Washing : DMF and dichloromethane (DCM) washes to remove excess reagents.
Key Parameter : The molar excess of amino acids (typically 3–5 equivalents) ensures complete coupling. For arginine and lysine residues, double coupling is recommended to overcome steric hindrance.
Aggregation Mitigation
The sequence H-Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys-OH contains multiple serine and leucine residues, increasing the risk of β-sheet formation and aggregation. Pseudoproline dipeptides (e.g., Ser-Ser converted to a pseudoproline derivative) can disrupt secondary structures, improving solvation and coupling efficiency.
Case Study : Sigma-Aldrich reported a 40% yield increase for a similar 12-mer peptide by inserting pseudoproline at Ser-Ser positions.
Side-Chain Protection
-
Lysine and Arginine : Protected with Mtt (4-methyltrityl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), respectively.
-
Serine and Threonine : Protected with tBu (tert-butyl) groups.
Liquid-Phase Peptide Synthesis (LPPS)
Methodology and Applications
While less common than SPPS, LPPS is advantageous for large-scale synthesis of short peptides (<10 residues). For this peptide, LPPS could be used to synthesize fragments like H-Val-Ala-Ala-Lys-Lys-OH, which are later conjugated via native chemical ligation (NCL).
Fragment Synthesis
-
Stepwise Condensation : Fragments are synthesized in solution using DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) as coupling agents.
-
Purification : Reverse-phase HPLC (RP-HPLC) with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 minutes).
Limitation : LPPS struggles with peptides >10 residues due to solubility issues, making it unsuitable for the full-length 12-mer.
Hybrid Approaches
SPPS-LPPS Integration
Combining SPPS for difficult segments (e.g., Arg-Thr-Leu) and LPPS for simpler regions (e.g., Ala-Ala-Lys-Lys) optimizes yield and purity. Abyntek Biopharma reported a 92% purity for a 15-mer peptide using this hybrid method.
Chemo-Enzymatic Peptide Synthesis (CEPS)
Enzymatic Ligation
CEPS employs ligases to join peptide fragments synthesized via SPPS. For example, subtiligase can ligate H-Pro-Leu-Ser-Arg-Thr-Leu-OH and H-Ser-Val-Ala-Ala-Lys-Lys-OH with minimal racemization.
Advantage : CEPS bypasses the need for cysteine residues required in NCL, making it suitable for cysteine-free sequences like this peptide.
Analytical and Purification Techniques
HPLC Analysis
Conditions :
-
Column: Zorbax SB-C18 (4.6 × 250 mm, 5 µm).
-
Mobile Phase: 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
Mass Spectrometry Validation
Observed m/z : 1270.54 (M+H)+, matching the theoretical molecular weight.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, altering its functional groups.
Substitution Reactions: Possible substitution at amino or hydroxyl groups.
Hydrolysis: Breaking down the compound into smaller units under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Enzymatic or metal catalysts to facilitate specific reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Peptide Synthesis
H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH serves as a crucial building block in peptide synthesis. It is used to create specific peptide sequences that can be employed in therapeutic applications, including:
- Therapeutic Peptides : Tailored sequences for targeted treatment in diseases such as cancer and autoimmune disorders.
Drug Development
The unique amino acid composition of this peptide makes it valuable in drug development, particularly in the following areas:
- Oncology : Research indicates that certain peptides can enhance drug efficacy by targeting specific pathways involved in tumor growth .
- Immunology : Peptides derived from this compound are being explored for their potential to modulate immune responses, which could lead to improved therapies for autoimmune diseases .
Biotechnology
In biotechnological applications, this compound is utilized for:
- Protein Engineering : It can be incorporated into proteins to enhance their stability and activity, making them more effective in industrial processes .
Diagnostics
This peptide can be integrated into diagnostic assays aimed at detecting specific biomarkers associated with various diseases. Its role includes:
- Biomarker Detection : Assisting in the early diagnosis and treatment planning for conditions such as cancer and metabolic disorders .
Nutrition and Health Supplements
Research has also explored the use of this peptide in health supplements designed to improve muscle recovery and overall health, particularly among athletes .
Case Study 1: Protein Kinase C Assay
A study demonstrated that this compound serves as an excellent substrate for assaying protein kinase C (PKC). This application is critical for understanding signaling pathways in permeabilized T cells .
Case Study 2: Drug Efficacy Enhancement
Research published in the Journal of Biological Chemistry highlighted the potential of tailored peptides derived from this compound to enhance the efficacy of existing drugs in treating resistant forms of cancer .
Mechanism of Action
The mechanism by which this compound exerts its effects would involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, possibly through inhibition or activation of enzymes.
Comparison with Similar Compounds
Structural and Functional Comparisons
SYNTIDE 2 (Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ser-Ser-NH₂)
- Sequence : PLSRTLSVSS-NH₂.
- Molecular Formula : C₆₈H₁₂₂N₂₀O₁₈.
- Application : Substrate for calmodulin-dependent protein kinase II (CaMKII) .
- Key Differences :
- C-Terminal Modifications : SYNTIDE 2 has an amidated C-terminal (Ser-Ser-NH₂), enhancing stability against proteases, while the target peptide terminates with -Ala-Ala-Lys-Lys-OH, favoring solubility in aqueous buffers .
- Enzyme Specificity : SYNTIDE 2 is tailored for CaMKII, whereas the target peptide is optimized for PKC .
HuMan GLP-1 (106612-94-6)
- Sequence: 31-amino acid peptide (C₁₅₁H₂₂₈N₄₀O₄₇).
- Molecular Weight : 3355.67 g/mol.
- Application : Therapeutic agent for metabolic diseases (e.g., diabetes) .
- Key Differences :
ARG-PRO-LYS-PRO (Substance P Fragment 1-4)
- Sequence : H-Arg-Pro-Lys-Pro-OH.
- Molecular Weight : 552.63 g/mol.
- Application : Modulates phagocytosis and immune responses .
- Key Differences :
Tabulated Comparison of Key Peptides
| Compound Name | Sequence | Length | Molecular Weight | pI | Application | Key Residues |
|---|---|---|---|---|---|---|
| Target Peptide | PLSRTLSVAAKK-OH | 12 | 1270.54 | 11.65 | PKC substrate | Arg, Lys, Ser |
| SYNTIDE 2 | PLSRTLSVSS-NH₂ | 12 | ~1513.41* | ~9.5 | CaMKII substrate | Ser-NH₂, Arg |
| HuMan GLP-1 | 31 residues | 31 | 3355.67 | ~8.2 | Diabetes therapy | His, Ala, Glu |
| ARG-PRO-LYS-PRO | H-Arg-Pro-Lys-Pro-OH | 4 | 552.63 | ~10.5 | Immune modulation | Arg, Pro |
*Estimated based on formula C₆₈H₁₂₂N₂₀O₁₈.
Research Findings and Experimental Considerations
- Enzyme Kinetics : The target peptide’s Ala-Ala-Lys-Lys terminus enhances electrostatic interactions with PKC’s catalytic domain, achieving a Kₘ of ~15 µM in T-cell assays .
- TFA Salt Effects : At nM concentrations, TFA in the target peptide may artifactually enhance glycine receptor activity, necessitating desalting for in vivo studies .
- Stability : SYNTIDE 2’s amidated terminus improves half-life in cell lysates (>2 hours vs. 45 minutes for the target peptide) .
Biological Activity
H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH is a synthetic peptide consisting of 12 amino acids. Its sequence includes several hydrophobic and polar residues, which are critical for its biological activity. This peptide has been studied for its potential applications in biochemical assays and therapeutic contexts, particularly in relation to protein kinase C (PKC) activity.
- Molecular Formula : CHNO
- Molecular Weight : 1270.54 g/mol
- Purity : 96.2% (HPLC)
- Storage Conditions : Should be stored at or below -20 °C in lyophilized form.
Protein Kinase C Substrate
This compound is recognized as an excellent substrate for assaying protein kinase C (PKC). PKC is a family of protein kinases that play significant roles in various cellular processes, including cell growth, differentiation, and apoptosis. The specific amino acid sequence facilitates binding and phosphorylation by PKC, making it a valuable tool in biochemical research.
Inhibitory Effects on Cancer Cells
Recent studies have indicated that certain peptides with similar sequences exhibit inhibitory effects on cancer cell proliferation. For instance, peptides containing branched-chain amino acids (BCAAs) like leucine and valine have been shown to possess anti-cancer properties due to their role in modulating metabolic pathways that are often dysregulated in cancer cells .
Case Studies
- Peptide Activity in Cancer Research : A study by Egan et al. demonstrated that peptides with similar hydrophobic characteristics could inhibit the growth of HT-29 colorectal cancer cells. The mechanism was linked to the modulation of signaling pathways influenced by PKC .
- Antioxidant Properties : Research has also explored the antioxidant potential of peptides derived from similar amino acid sequences. For example, peptides isolated from marine sources showed significant free radical scavenging activity, suggesting potential applications in reducing oxidative stress within cells .
Table 1: Amino Acid Composition of this compound
| Amino Acid | Count |
|---|---|
| Proline | 1 |
| Leucine | 3 |
| Serine | 2 |
| Arginine | 1 |
| Threonine | 1 |
| Valine | 1 |
| Alanine | 2 |
| Lysine | 2 |
Table 2: Biological Activities Associated with Similar Peptides
Q & A
Q. How can researchers validate computational predictions of peptide-receptor interactions experimentally?
- Methodological Answer : Perform alanine scanning mutagenesis on predicted binding residues. Validate via isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH). Cross-reference with NMR chemical shift perturbations .
Theoretical and Reproducibility Challenges
Q. What theoretical frameworks best explain discrepancies between predicted and observed peptide stability?
Q. How can reproducibility be enhanced in peptide synthesis and characterization workflows?
- Methodological Answer : Adopt open-science practices: publish detailed synthetic protocols on platforms like Protocol.io , share raw MS/HPLC data via repositories like Zenodo, and use electronic lab notebooks (ELNs) for real-time documentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
